4-Ethoxy-2,3,5-trifluoro-6-hydrazinylpyridine
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Overview
Description
4-Ethoxy-2,3,5-trifluoro-6-hydrazinylpyridine is a fluorinated pyridine derivative. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,3,5-trifluoro-6-hydrazinylpyridine typically involves the nucleophilic substitution of pentafluoropyridine with appropriate nucleophiles. For instance, the reaction of pentafluoropyridine with hydrazine hydrate in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) at reflux conditions can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2,3,5-trifluoro-6-hydrazinylpyridine can undergo several types of chemical reactions, including:
Nucleophilic substitution: The fluorine atoms in the pyridine ring can be replaced by other nucleophiles.
Oxidation and reduction: The hydrazinyl group can participate in redox reactions.
Coupling reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as hydrazine hydrate, potassium carbonate, and dimethylformamide.
Oxidation and reduction: Common oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
4-Ethoxy-2,3,5-trifluoro-6-hydrazinylpyridine has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with enhanced biological activity due to the presence of fluorine atoms.
Materials science: It can be used in the development of advanced materials with unique electronic and optical properties.
Chemical synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,3,5-trifluoro-6-hydrazinylpyridine involves its interaction with various molecular targets. The fluorine atoms increase the lipophilicity of the compound, enhancing its ability to cross biological membranes. The hydrazinyl group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-tetrafluoropyridine: Another fluorinated pyridine derivative with similar chemical properties.
2,3,6-trifluoro-4-hydrazinylpyridine: A closely related compound with a similar structure but different substitution pattern.
Uniqueness
4-Ethoxy-2,3,5-trifluoro-6-hydrazinylpyridine is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H8F3N3O |
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Molecular Weight |
207.15 g/mol |
IUPAC Name |
(4-ethoxy-3,5,6-trifluoropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C7H8F3N3O/c1-2-14-5-3(8)6(10)12-7(13-11)4(5)9/h2,11H2,1H3,(H,12,13) |
InChI Key |
HOQNIJUTZWFBNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=NC(=C1F)F)NN)F |
Origin of Product |
United States |
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